molecular formula C19H32O4 B8516102 8-Acetyl-12-hydroxyheptadec-10-ynoic acid CAS No. 54315-37-6

8-Acetyl-12-hydroxyheptadec-10-ynoic acid

Cat. No. B8516102
CAS RN: 54315-37-6
M. Wt: 324.5 g/mol
InChI Key: CSDUHORRDVJALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Acetyl-12-hydroxyheptadec-10-ynoic acid is a useful research compound. Its molecular formula is C19H32O4 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Acetyl-12-hydroxyheptadec-10-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Acetyl-12-hydroxyheptadec-10-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54315-37-6

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

8-acetyl-12-hydroxyheptadec-10-ynoic acid

InChI

InChI=1S/C19H32O4/c1-3-4-7-13-18(21)14-10-12-17(16(2)20)11-8-5-6-9-15-19(22)23/h17-18,21H,3-9,11-13,15H2,1-2H3,(H,22,23)

InChI Key

CSDUHORRDVJALD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#CCC(CCCCCCC(=O)O)C(=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diethyl 2-acetyl-2-(4-acetoxy-2-nonyn-1-yl)azelate (59.7 g., 0.128 mole) and sodium hydroxide (30 g., 0.75 mole) in water (200 ml.) and methanol (800 ml.) is heated at 60° for 16 hours. Most of the methanol is then distilled at reduced pressure and the residue is dissolved in water. The solution is acidified to Congo Red with hydrochloric acid and the oily product taken up in ether and dried over sodium sulfate. Evaporation of the ether leaves 41.1 g. of the crude product as a reddish viscous oil. The product is purified by chromatography on 650 g. of silica gel with 2% methanol in chloroform as eluant. Fifteen grams of pure 8-acetyl-12-hydroxy-10-heptadecynoic acid is obtained as a yellow viscous oil; pmr (CDCl3) δ 0.90 (3H,t), 2.20 (3H,s CH3CO), 4.37 (1H,t HCO).
Name
diethyl 2-acetyl-2-(4-acetoxy-2-nonyn-1-yl)azelate
Quantity
59.7 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.